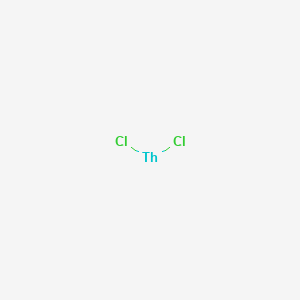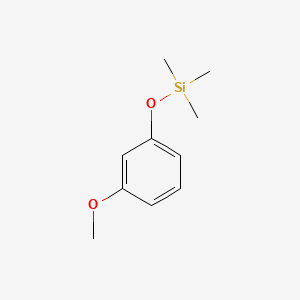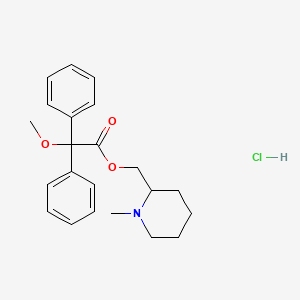![molecular formula C11H9Cl2N3OS B13824885 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol is a compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds. This compound is characterized by the presence of an amino group at the 6th position, a dichlorobenzyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable base.
Sulfur Introduction: The sulfur atom can be introduced through a thiolation reaction using a thiol reagent.
Amino Group Introduction: The amino group can be introduced through an amination reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms of the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer properties.
相似化合物的比较
Similar Compounds
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
- 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol
- 2-(Aminomethyl)-6-methyl-4-pyrimidinol
Uniqueness
6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and biological applications.
属性
分子式 |
C11H9Cl2N3OS |
|---|---|
分子量 |
302.2 g/mol |
IUPAC 名称 |
4-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-7-2-1-3-8(13)6(7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17) |
InChI 键 |
ISNYNTACPLOPAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=O)N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


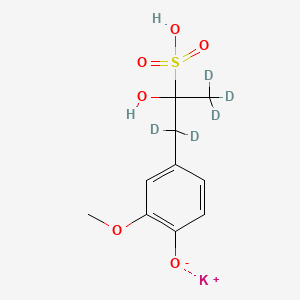
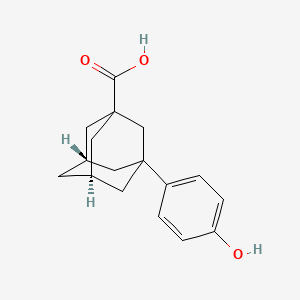
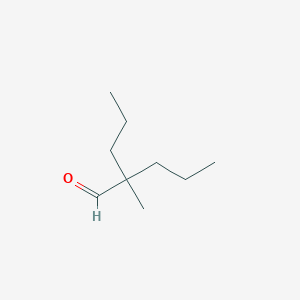
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
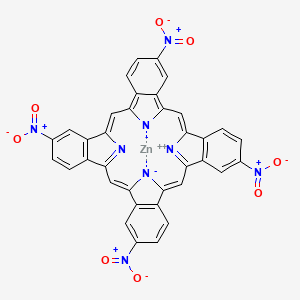
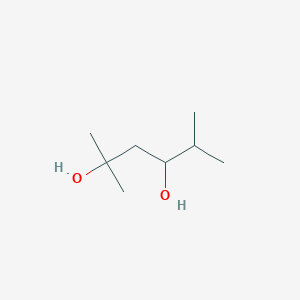

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)

![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
